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Compound of Interest

5-lodo-1H-indazole-3-carboxylic
Compound Name: d
aci

Cat. No.: B173683

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 5-
lodo-1H-indazole-3-carboxylic acid. Due to the limited availability of published experimental
data for this specific compound, this guide leverages data from closely related analogs and
established spectroscopic principles to provide a robust predictive framework for its structural
attributes. All quantitative data presented herein should be considered predictive and is
intended to guide experimental analysis.

Physicochemical Properties

Basic physicochemical properties of 5-lodo-1H-indazole-3-carboxylic acid have been
reported by various chemical suppliers.
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Property Value

CAS Number 1077-97-0
Molecular Formula CsHsIN20:2
Molecular Weight 288.04 g/mol
Appearance Brown powder
Purity > 95% (HPLC)
Storage Conditions 0-8°C

Molecular Structure

The molecular structure of 5-lodo-1H-indazole-3-carboxylic acid consists of an indazole core,
substituted with an iodine atom at the 5-position and a carboxylic acid group at the 3-position.

Caption: Molecular structure of 5-lodo-1H-indazole-3-carboxylic acid.

Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted *H and 3C NMR chemical shifts for 5-lodo-1H-
indazole-3-carboxylic acid. These predictions are based on the analysis of similar
compounds, such as 5-lodo-1H-indazole-3-carboxaldehyde, and general principles of NMR

spectroscopy.

Table 1: Predicted *H NMR Data (in DMSO-ds, 400 MHZz)
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Predicted Chemical Shift

© | Predicted Multiplicity Assignment
y Ppm

~14.1 Broad Singlet N-H

~13.5 Broad Singlet COOH

~8.5 Singlet H-4

~7.8 Doublet H-6

~7.6 Doublet H-7

Table 2: Predicted 3C NMR Data (in DMSO-ds, 100 MHZz)

Predicted Chemical Shift (6, ppm)

Assignment

~163 C=0 (Carboxylic Acid)
~142 C-7a

~140 C-3

~135 C-6

~129 C-4

~122 C-3a

~113 C-7

~88 C-5

Infrared (IR) Spectroscopy

The expected IR absorption bands for the functional groups present in 5-lodo-1H-indazole-3-

carboxylic acid are listed below.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (from carboxylic

3300 - 2500 Broad, Strong _
acid)
~3200 Medium N-H stretch
C=0 stretch (from carboxylic
~1700 Strong )
acid)
) C=C and C=N stretching
1620 - 1450 Medium to Strong ] ] i
(aromatic and indazole rings)
~1300 Medium C-O stretch and O-H bend
) C-H out-of-plane bending and
Below 850 Medium to Strong

C-| stretch

Mass Spectrometry (MS)

The predicted fragmentation pattern for 5-lodo-1H-indazole-3-carboxylic acid under electron

ionization (EI) is outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment lon

288 [M]* (Molecular ion)

271 [M - OH]*

243 [M - COOH]*

116 [Indazole moiety]* (loss of | and COOH)

Experimental Protocols

The following sections detail generalized experimental methodologies for the structural

characterization of a small molecule such as 5-lodo-1H-indazole-3-carboxylic acid.
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General Workflow for Structural Characterization

Synthesis and Purification

NMR Spectroscopy
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Mass Spectrometry
(High Resolution)

Single Crystal X-ray Diffraction

PR SEEEEE 7 (if suitable crystals are obtained)

Data Integration and Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: General experimental workflow for small molecule structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 5-lodo-1H-indazole-3-carboxylic acid is
dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-ds.

» Data Acquisition: *H and 3C NMR spectra are acquired on a 400 MHz or higher field NMR
spectrometer. For *H NMR, standard parameters include 16-32 scans and a relaxation delay
of 1-2 seconds. For 33C NMR, several hundred to thousands of scans may be necessary with
a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay) is processed using appropriate
software. This involves Fourier transformation, phase and baseline correction, and
referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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» Data Acquisition: The spectrum is recorded from 4000 to 400 cm~2. A background spectrum
is collected prior to the sample spectrum to subtract the contribution of atmospheric CO2z and
water. Typically, 16 to 32 scans are co-added to improve data quality.

o Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands
corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with
the ionization technique, such as methanol or acetonitrile.

o Data Acquisition: For accurate mass determination, High-Resolution Mass Spectrometry
(HRMS) with an electrospray ionization (ESI) source is commonly used. The analysis is
typically performed in both positive and negative ion modes to determine which provides a
better signal for the molecular ion.

o Data Analysis: The exact mass of the molecular ion is used to confirm the elemental
composition of the molecule. The fragmentation pattern, if observed, can provide additional
structural information.

Single Crystal X-ray Diffraction

» Crystal Growth: Single crystals of sufficient quality for X-ray diffraction are grown, typically by
slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

o Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is
rotated.

e Structure Solution and Refinement: The diffraction data is used to solve the crystal structure,
providing precise atomic coordinates, bond lengths, and bond angles. This technique
provides the definitive three-dimensional structure of the molecule in the solid state. To date,
no public crystal structure of 5-lodo-1H-indazole-3-carboxylic acid has been found.

 To cite this document: BenchChem. [Structural Characterization of 5-lodo-1H-indazole-3-
carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b173683#structural-characterization-of-5-iodo-1h-
indazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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